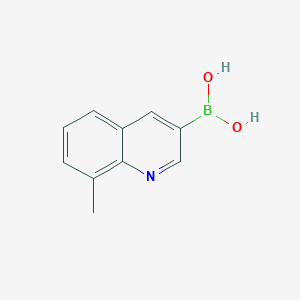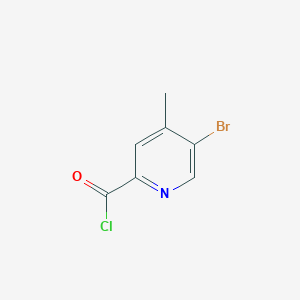
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene
概要
説明
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene typically involves the introduction of halogen and difluoromethoxy groups onto a benzene ring. One common method is the diazotization of 2-chloro-4-aminotoluene followed by fluorination. The reaction conditions often include the use of anhydrous hydrogen fluoride and sodium nitrite at low temperatures to form the diazonium salt, which is then decomposed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures. The use of specialized equipment and controlled reaction conditions ensures the efficient and safe production of the compound .
化学反応の分析
Types of Reactions
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while substitution reactions yield various substituted benzene derivatives .
科学的研究の応用
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating specific biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene include other halogenated aromatic compounds such as:
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-(trifluoromethyl)benzene
- 2-Chloro-4-(difluoromethyl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile intermediate for various synthetic applications. Additionally, the compound’s ability to participate in diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
特性
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLRYNIRCSEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)








![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)
